Schönberg Rearrangement Rate Constant: Diphenoxymethanethione vs. p-Nitrophenyl Phenyl Carbonothioate
The unimolecular thermal rearrangement rate constant of diphenoxymethanethione (1) to O,S-diphenyl carbonothioate was experimentally determined as k = 1.04 × 10⁻⁶ s⁻¹ at 473.65 ± 0.1 K in diphenyl ether [1]. Under identical conditions, the para-nitro-substituted analog (p-nitrophenyl phenyl carbonothioate) rearranges with k = 2.34 × 10⁻⁵ s⁻¹ [1]. This represents a 22.5-fold rate acceleration conferred solely by the introduction of a single electron-withdrawing p-nitro substituent. The experimentally measured Hammett sensitivity constant for this rearrangement is ρ = 1.06, confirming strong dependence on substituent electronic effects [1]. For the bis(4-chlorophenyl) analog, the activation energy is Ea = 159.8 kJ·mol⁻¹ and ΔS‡ = −52.7 J·mol⁻¹·K⁻¹, with a rate constant of k = 1.46 × 10⁻⁴ s⁻¹ at 536.95 K [2].
| Evidence Dimension | First-order thermal rearrangement rate constant (k) at identical temperature |
|---|---|
| Target Compound Data | k = 1.04 × 10⁻⁶ s⁻¹ at 473.65 K in diphenyl ether |
| Comparator Or Baseline | p-Nitrophenyl phenyl carbonothioate: k = 2.34 × 10⁻⁵ s⁻¹ at 473.65 K in diphenyl ether; O,O-bis(4-chlorophenyl) carbonothioate: k = 1.46 × 10⁻⁴ s⁻¹ at 536.95 K (neat) |
| Quantified Difference | 22.5-fold slower than p-nitro analog; ρ (Hammett sensitivity) = 1.06 |
| Conditions | Diphenyl ether solvent; temperature 473.65 ± 0.1 K; first-order kinetics (Kaji et al. experimental data, validated by CBS-QB3 theory in Sadigova et al. 2021) |
Why This Matters
The unsubstituted parent compound provides a predictable, moderate thermal latency that can be exploited when controlled thermal activation is required; procurement of a substituted analog without accounting for this rate difference risks premature rearrangement during storage or processing.
- [1] Sadigova, L. A.; Mammadova, A. Z.; Jafarov, R. P.; et al. Kinetics and molecular mechanism of the Schönberg rearrangement of O,O-diphenyl carbonothioate to O,S-diphenyl carbonothioate. Chemical Physics Letters 2021, 782, 139021. https://doi.org/10.1016/j.cplett.2021.139021 View Source
- [2] Powers, D. H.; Tarbell, D. S. The Schönberg Rearrangement. Kinetics of the Rearrangement of Bis-(4-chlorophenyl) Thioncarbonate to the Thiolcarbonate. J. Am. Chem. Soc. 1956, 78 (1), 70–71. https://doi.org/10.1021/ja01582a018 View Source
